molecular formula C10H10ClN5OS B5884960 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide

2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5884960
M. Wt: 283.74 g/mol
InChI Key: OHAZCUZWQKPKMK-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide, also known as CCTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCTA belongs to the class of tetrazole-based compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. This compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been found to reduce seizure activity by modulating the activity of ion channels and receptors in the central nervous system. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied for its pharmacological effects, making it a well-characterized compound for research purposes. However, there are also limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide. One area of research is the development of more potent and selective analogs of this compound for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, the development of new methods for the administration of this compound in vivo could improve its utility as a potential therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-methyl-2H-tetrazol-5-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 184-186°C.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. This compound has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-methyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5OS/c1-16-14-10(13-15-16)12-9(17)6-18-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAZCUZWQKPKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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